molecular formula C27H55O5P B14365374 Didodecyl (oxiran-2-yl)methyl phosphate CAS No. 91889-98-4

Didodecyl (oxiran-2-yl)methyl phosphate

Cat. No.: B14365374
CAS No.: 91889-98-4
M. Wt: 490.7 g/mol
InChI Key: IBEVMLUXOKTQDF-UHFFFAOYSA-N
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Description

Didodecyl (oxiran-2-yl)methyl phosphate is an organophosphorus compound characterized by two dodecyl chains (C₁₂H₂₅) and an oxiran-2-ylmethyl (epoxide-containing) group attached to a phosphate ester backbone. The dodecyl chains confer hydrophobicity, making it suitable for surfactant applications, while the epoxide group introduces reactivity for cross-linking or polymer modification .

Key structural features:

  • Phosphate ester core: Provides emulsifying and surfactant properties.
  • Dodecyl chains: Enhance lipid solubility and stability in non-polar matrices.
  • Oxiran-2-ylmethyl group: Introduces epoxide functionality, enabling covalent bonding in reactive formulations.

Properties

CAS No.

91889-98-4

Molecular Formula

C27H55O5P

Molecular Weight

490.7 g/mol

IUPAC Name

didodecyl oxiran-2-ylmethyl phosphate

InChI

InChI=1S/C27H55O5P/c1-3-5-7-9-11-13-15-17-19-21-23-30-33(28,32-26-27-25-29-27)31-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3

InChI Key

IBEVMLUXOKTQDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyl (oxiran-2-yl)methyl phosphate typically involves the reaction of didodecyl phosphate with an epoxide. The reaction conditions often require a catalyst to facilitate the opening of the epoxide ring and its subsequent reaction with the phosphate group. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Didodecyl (oxiran-2-yl)methyl phosphate can undergo various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or other reduced species.

    Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the phosphate group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction can produce alcohols. Substitution reactions can result in the formation of various phosphate esters.

Scientific Research Applications

Didodecyl (oxiran-2-yl)methyl phosphate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a surfactant or emulsifier in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Didodecyl (oxiran-2-yl)methyl phosphate involves its interaction with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The phosphate group can participate in phosphorylation reactions, which are critical in many biological processes.

Comparison with Similar Compounds

Didodecyl Hydrogen Phosphate (CAS 7057-92-3)

Structure : (C₁₂H₂₅O)₂PO(OH)
Molecular Weight : 434.63 g/mol
Applications :

  • Surfactant in personal care and industrial formulations.
  • Emulsifier in agrochemicals and lubricants .
    Key Differences :
  • Lacks the reactive epoxide group, limiting its use in cross-linking applications.
  • Higher thermal stability due to the absence of the oxirane ring .

TMP Epoxide (Synthesized in )

Structure: 2-ethyl-2-((9-(oxiran-2-yl)nonanoyl)methyl)propane-1,3-diyl ester. Applications:

  • Reactive intermediate in epoxy resin systems.
  • Potential use in coatings and adhesives due to epoxide-driven polymerization . Comparison:
  • Contains multiple epoxide groups but lacks phosphate ester functionality.
  • Less suited for surfactant roles compared to phosphate-based analogs.

Potassium Didodecyl Phosphate (CAS 19045-76-2)

Structure : (C₁₂H₂₅O)₂PO⁻K⁺
Applications :

  • Ionic surfactant in detergents and corrosion inhibitors.
  • Higher water solubility due to the potassium counterion .
    Key Differences :
  • Ionic nature contrasts with the neutral, epoxide-containing target compound.
  • Limited reactivity compared to epoxide-functionalized phosphates.

Dimethyl Methylphosphonate (CAS 868-85-9)

Structure : (CH₃O)₂PO(CH₃)
Applications :

  • Flame retardant and plasticizer.
  • Solvent in industrial processes .
    Comparison :
  • Shorter alkyl chains reduce hydrophobicity.
  • Absence of epoxide limits covalent reactivity.

Physicochemical and Functional Comparisons

Property Didodecyl (oxiran-2-yl)methyl Phosphate Didodecyl Hydrogen Phosphate TMP Epoxide Potassium Didodecyl Phosphate
Molecular Weight ~490–510 g/mol (estimated) 434.63 g/mol ~600 g/mol 504.84 g/mol
Reactivity High (epoxide ring-opening) Low Moderate Low (ionic interactions)
Solubility Hydrophobic, reactive in polar media Hydrophobic Moderate in organics Water-soluble
Applications Reactive surfactants, epoxy modifiers Surfactants, emulsifiers Polymer chemistry Detergents, corrosion inhibition

Research Findings and Industrial Relevance

  • Reactivity Advantage: The epoxide group in this compound enables covalent bonding in polymer matrices, a feature absent in non-epoxidated analogs like Didodecyl Hydrogen Phosphate. This makes it valuable in epoxy resin curing and functional coatings .
  • Environmental Impact : Phosphate esters with long alkyl chains (e.g., Didodecyl Hydrogen Phosphate) are under scrutiny for persistence, but epoxide variants may degrade faster due to reactive sites .

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